molecular formula C20H23FN4O3S B2842418 6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 1396855-74-5

6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B2842418
CAS No.: 1396855-74-5
M. Wt: 418.49
InChI Key: DPMKSFIRXMKTHH-UHFFFAOYSA-N
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Description

6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole: is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, this compound may be used to study the interactions of azetidine and piperazine derivatives with biological targets, potentially leading to the discovery of new bioactive molecules.

Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors.

Industry: In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it is suggested that similar compounds potentiate endocannabinoid signaling activity via inhibition of the serine hydrolase monoacylglycerol lipase (MAGL) . This leads to an elevation of 2-arachidonoylglycerol, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the fluorobenzo[d]thiazole moiety. The final step involves the coupling of the azetidine derivative with the tetrahydrofuran-2-carbonyl piperazine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydrofuran moiety, potentially converting it to an alcohol.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Reagents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Alcohol derivatives of the tetrahydrofuran moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    (1-(6-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 6-fluoro-2-{3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole can significantly influence its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.

Properties

IUPAC Name

[4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c21-14-3-4-15-17(10-14)29-20(22-15)25-11-13(12-25)18(26)23-5-7-24(8-6-23)19(27)16-2-1-9-28-16/h3-4,10,13,16H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMKSFIRXMKTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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